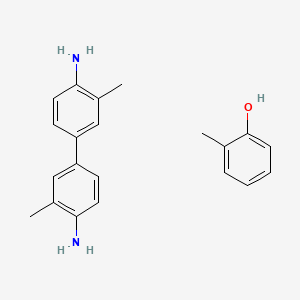
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes both aniline and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylphenol followed by reduction to obtain the amino derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted aniline and phenol derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of polymers and resins, contributing to material science advancements.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol involves its interaction with cellular components. It is known to induce cytochrome P450 enzymes, particularly CYP1A1, which leads to the formation of reactive electrophilic species that can bind to DNA and form adducts . This interaction can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxytoluene
- 4-Amino-m-cresol
- 4-Hydroxy-2-methylaniline
Comparison
Compared to these similar compounds, 4-(4-Amino-3-methylphenyl)-2-methylaniline;2-methylphenol exhibits unique reactivity due to the presence of both aniline and phenol groups. This dual functionality allows for a broader range of chemical reactions and applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;2-methylphenol |
InChI |
InChI=1S/C14H16N2.C7H8O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-6-4-2-3-5-7(6)8/h3-8H,15-16H2,1-2H3;2-5,8H,1H3 |
InChI Key |
LOAWCZVVIQTVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



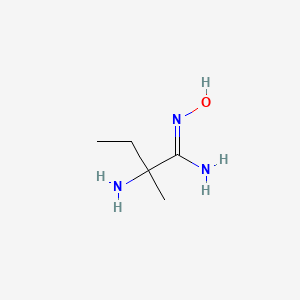
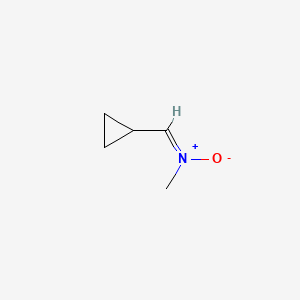
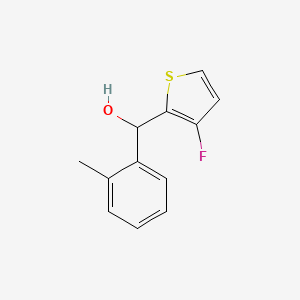
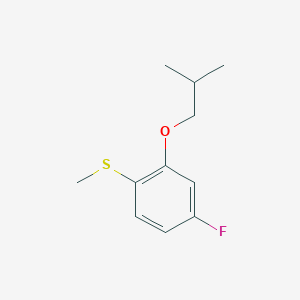
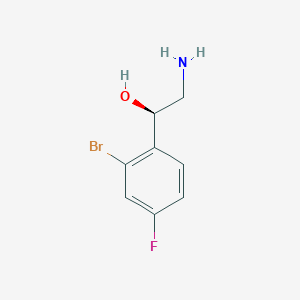

![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)

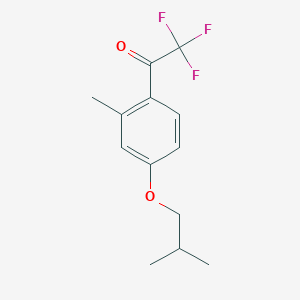

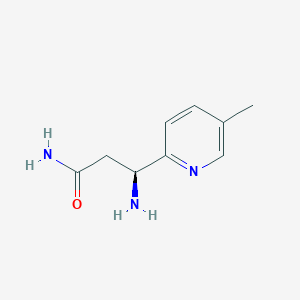
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)

